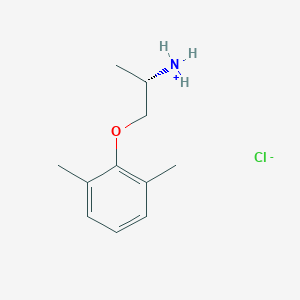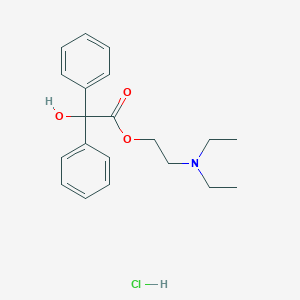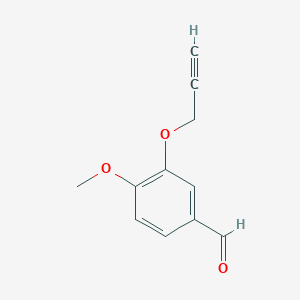
4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde
描述
Synthesis Analysis
The synthesis of compounds related to 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde involves various chemical reactions. For instance, the synthesis of 4-(dibromomethyl)benzenecarbaldehyde was achieved using a novel method that also allowed the co-preparation of terephthalic aldehyde. This compound reacts with primary amines to form imines and with trialkyl orthoformates to form acetals, which can be further transformed into phosphorus-functionalized benzenes . Similarly, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol involved O-alkylation and Vilsmeier-Hack reactions, yielding a high overall product yield .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde has been determined using various spectroscopic techniques and X-ray crystallography. For example, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was elucidated using elemental analysis, MS, IR, 1H NMR, 13C NMR, 31P NMR, and UV-visible spectroscopy, and confirmed by X-ray analysis . The crystal structure of 4-(4-methoxyphenoxy)benzaldehyde was also determined, revealing the dihedral angle between the benzene rings and the presence of weak intermolecular interactions in the crystal lattice .
Chemical Reactions Analysis
The chemical reactivity of aldehydes similar to 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde has been explored in various studies. For instance, 4-(dibromomethyl)benzenecarbaldehyde reacts with primary amines to form imines and with trialkyl orthoformates to produce acetals . Additionally, the reactivity of 4-methoxybenzo[1,3]dioxole-5-carbaldehyde with 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one led to the formation of a new compound, demonstrating the potential for creating diverse derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde can be inferred from their synthesis and structural analysis. For example, the photoluminescent properties of 1,4-bis-(α-cyano-4-methoxystyryl)benzenes were investigated, showing a large bathochromic shift in emission spectra, which is indicative of excimer formation . The crystal structure of 4,6-dihydroxy-2-[2-(4-hydroxy-phenyl)-vinyl]-benzene-1,3-dicarbaldehyde provided insights into the molecular packing and density of the compound .
科学研究应用
聚合物和材料科学应用
- 聚合物-二氧化硅复合材料: Kubo等人(2005年)探索了Wittig反应,合成了聚[2-甲氧基-5-(2-乙基己氧基)-1,4-苯亚乙烯](MEH-PPV),并将其并入二氧化硅中,形成均匀的复合材料。这些材料通过其光学性质进行表征,表明在光电子学和材料科学中具有潜在应用(Kubo等人,2005年)。
抗菌和药物合成
- 抗菌活性: Mandala等人(2013年)合成了一系列新化合物,表现出显著的抗菌和抗真菌活性,展示了甲氧基取代苯基化合物在开发新的抗菌剂中的作用(Mandala et al., 2013)。
有机合成和催化
- 醛的合成: Asami和Mukaiyama(1983年)报道了具有手性三级中心的α-苄氧基醛的高对映选择性合成,说明相关化合物在不对称合成和有机化学中的实用性(Asami&Mukaiyama,1983年)。
光催化应用
- 光催化氧化: Higashimoto等人(2009年)研究了苯甲醇及其衍生物在可见光下在TiO2上的光催化氧化,揭示了在环境修复和有机合成中的潜在应用(Higashimoto et al., 2009)。
安全和危害
属性
IUPAC Name |
4-methoxy-3-prop-2-ynoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h1,4-5,7-8H,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMUMRVGOIQZLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376893 | |
| Record name | 4-Methoxy-3-[(prop-2-yn-1-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde | |
CAS RN |
145654-01-9 | |
| Record name | 4-Methoxy-3-[(prop-2-yn-1-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

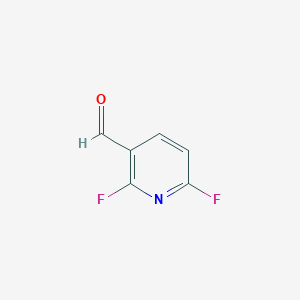
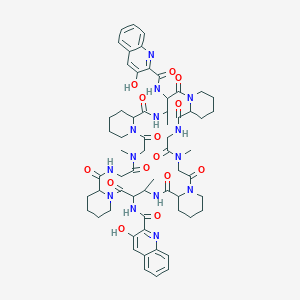
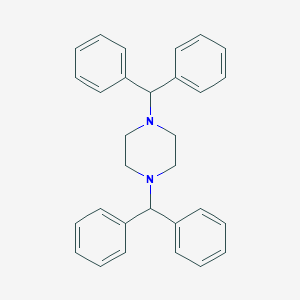
![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B141082.png)
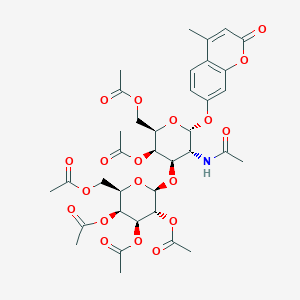
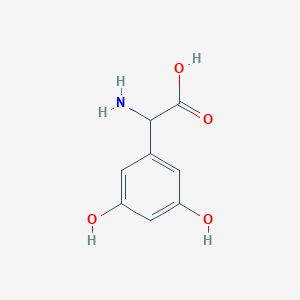
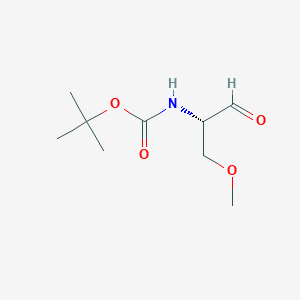
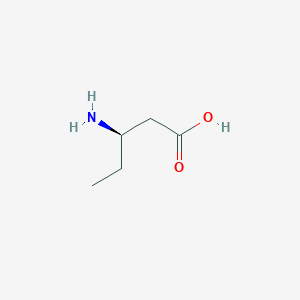
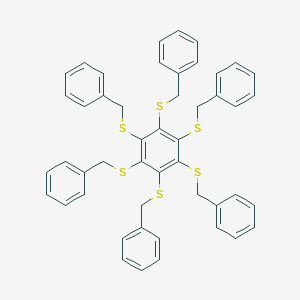

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B141099.png)
